molecular formula C8H12F3NO3 B8252053 2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid

2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid

Cat. No.: B8252053
M. Wt: 227.18 g/mol
InChI Key: BETYUQAOMBEGAJ-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid is a compound that combines a spirocyclic amine with a trifluoroacetic acid moiety. The spirocyclic structure is known for its rigidity and unique spatial arrangement, which can impart distinct chemical and biological properties. The trifluoroacetic acid component adds further chemical stability and reactivity, making this compound of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-7-ol typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the cycloaddition of endocyclic alkenes with isocyanates, followed by reduction to form the spirocyclic amine. For example, the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate can produce spirocyclic β-lactams, which are then reduced to form the desired spirocyclic amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The spirocyclic amine can be reduced to form different amine derivatives.

    Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetic acid moiety under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the spirocyclic amine can produce various amine derivatives.

Scientific Research Applications

2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its spirocyclic amine and trifluoroacetic acid moieties. The spirocyclic structure provides rigidity and spatial orientation, which can enhance binding affinity and selectivity for specific biological targets. The trifluoroacetic acid component can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid is unique due to its combination of a spirocyclic amine and a trifluoroacetic acid moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2HF3O2/c8-5-1-2-6(5)3-7-4-6;3-2(4,5)1(6)7/h5,7-8H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETYUQAOMBEGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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